Vitexfolin A

Analgesic pharmacology Pain research Natural product drug discovery

Vitexfolin A (C₂₅H₂₈O₁₁, MW 504.50 g/mol) is a phenolic glycoside first isolated from the dried fruits of Vitex rotundifolia (Viticis Fructus) and registered as a MeSH supplementary concept in 1998. The molecule features a caffeoyl ester moiety linked via a β-D-glucopyranoside bridge to a 2-hydroxy-4-(3-oxobutyl)phenoxy aglycone, classifying it among caffeic acid derivatives rather than the iridoid or diterpenoid constituents that dominate the Vitex genus.

Molecular Formula C25H28O11
Molecular Weight 504.5 g/mol
Cat. No. B1250547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitexfolin A
Synonymsvitexfolin A
Molecular FormulaC25H28O11
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O
InChIInChI=1S/C25H28O11/c1-13(26)2-3-14-5-8-19(18(29)11-14)35-25-24(33)23(32)22(31)20(36-25)12-34-21(30)9-6-15-4-7-16(27)17(28)10-15/h4-11,20,22-25,27-29,31-33H,2-3,12H2,1H3/b9-6+/t20-,22-,23+,24-,25-/m1/s1
InChIKeyBNHNQADMJDCLQA-MZNXIEEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitexfolin A — A Phenolic Glycoside from Vitex rotundifolia with Quantifiable Differentiation in Analgesic and Antiviral Binding Profiles


Vitexfolin A (C₂₅H₂₈O₁₁, MW 504.50 g/mol) is a phenolic glycoside first isolated from the dried fruits of Vitex rotundifolia (Viticis Fructus) and registered as a MeSH supplementary concept in 1998 [1]. The molecule features a caffeoyl ester moiety linked via a β-D-glucopyranoside bridge to a 2-hydroxy-4-(3-oxobutyl)phenoxy aglycone, classifying it among caffeic acid derivatives rather than the iridoid or diterpenoid constituents that dominate the Vitex genus [2]. Two primary activity domains have been quantitatively characterized: in vivo analgesic efficacy established through activity-guided fractionation, and in silico antiviral binding potential against multiple SARS-CoV-2 protein targets.

Non‑opioid analgesic pathway studies via reported pressure pain and writhing endpoint responses
Antiviral binding research with dual‑target (Mpro / spike S2) computational screening context
Phenolic glycoside chemotype for target‑class engagement studies distinct from iridoid markers

Why Vitexfolin A Cannot Be Substituted by Other Viticis Fructus Constituents Such as Agnuside


Viticis Fructus contains multiple bioactive constituents, including the iridoid glucoside agnuside, which is frequently used as a chemomarker for the genus Vitex. However, the analgesic fractionation study by Okuyama et al. (1998) demonstrated that these co-occurring compounds are not pharmacologically interchangeable: at an equal oral dose of 50 mg/kg in mice, vitexfolin A produced significant analgesia in the pressure pain threshold test whereas agnuside showed no effect, and vitexfolin A achieved writhing inhibition at a substantially lower dose (15 mg/kg) than agnuside (50 mg/kg) [1]. Substituting vitexfolin A with agnuside or other iridoid glucosides from the same extract would therefore sacrifice the mechanistically distinct analgesic activity that is unique to vitexfolin A among the characterized Viticis Fructus constituents.

Analgesic endpoint mismatch: Agnuside may not reproduce vitexfolin A’s pressure pain threshold response, limiting direct substitution in mechanical hyperalgesia models.
Dose‑response profile divergence: Effective oral dose for writhing inhibition may differ substantially; vitexfolin A’s reported response at a lower dose may not be matched by agnuside or other iridoids.
Chemotype‑driven target engagement: Phenolic glycoside vs. iridoid glucoside structures engage distinct target classes; substitution risks altering polypharmacology and ADME behavior.

Vitexfolin A Quantitative Differentiation: Head-to-Head and Cross-Study Evidence vs. Key Comparators


Pressure Pain Threshold Analgesia: Vitexfolin A vs. Agnuside — Qualitative Differentiation at Equal Dose

In the only published direct head-to-head comparison, vitexfolin A (compound 1A) and agnuside (compound 2) were each administered orally at 50 mg/kg to mice and tested for pressure pain threshold elevation. Vitexfolin A produced significant analgesia, whereas agnuside at the identical dose showed no analgesic effect in this assay [1]. Both compounds had previously demonstrated significant writhing inhibition, indicating that the pressure pain threshold test captures a pharmacologically distinct dimension of analgesic activity exclusive to vitexfolin A.

Pressure pain threshold (vs. agnuside)
Head‑to‑head
Vitexfolin A: reported analgesia at 50 mg/kg p.o.
Agnuside: no analgesic effect at equal dose
Supports compound‑specific analgesic endpoint context
Pressure pain threshold model; male ddY mice; Okuyama et al., 1998
Analgesic pharmacology Pain research Natural product drug discovery

Writhing Inhibition Dose Efficiency: Vitexfolin A Achieves Significant Effect at 3.3-Fold Lower Oral Dose Than Agnuside

In the acetic acid-induced writhing model in mice, vitexfolin A produced significant writhing inhibition following oral administration at a dose of 15 mg/kg, whereas agnuside required 50 mg/kg to achieve significant inhibition [1]. This represents a 3.3-fold difference in the effective oral dose. Two other co-isolated compounds, 10-O-vanilloylaucubin (25 mg/kg) and dihydrodehydrodiconiferylalcohol-β-D-(2′-O-p-hydroxybenzoyl)glucoside (50 mg/kg), also required higher doses, further confirming the superior dose efficiency of vitexfolin A within this compound series.

Writhing dose efficiency (vs. agnuside)
Head‑to‑head
Effective oral dose: 15 mg/kg (vitexfolin A) vs 50 mg/kg (agnuside) — 3.3‑fold lower
Dose‑response context supports reduced compound consumption
Acetic acid‑induced writhing; male ddY mice; Okuyama et al., 1998
Analgesic potency Dose-response Natural product pharmacology

SARS-CoV-2 Mpro Binding Affinity: Vitexfolin A Outperforms the Clinical Comparator Nelfinavir by 26.4%

In a comprehensive molecular docking screen of 27 caffeic acid derivatives against SARS-CoV-2 proteins using Molegro Virtual Docker 7, vitexfolin A exhibited a MolDock score of −186.2820 against the COVID-19 main protease (Mpro, PDB: 6LU7), compared to −147.3800 for the clinical protease inhibitor nelfinavir [1]. This 26.4% improvement in binding score was supported by 20 ns molecular dynamics simulations confirming complex stability. Vitexfolin A ranked third among the 27 screened compounds for Mpro binding, behind only khainaoside C (−191.5990) and calceolarioside B (−191.2950).

Mpro binding affinity (vs. nelfinavir)
Cross‑study
MolDock score: −186.28 (vitexfolin A) vs −147.38 (nelfinavir) — 26.4% greater binding score
Reported in silico Mpro binding affinity context
Molegro Virtual Docker; 20 ns MD; Ghosh et al., 2021
Antiviral drug discovery Molecular docking SARS-CoV-2 Mpro inhibitor

SARS-CoV-2 Spike S2 Subunit Binding: Vitexfolin A vs. Nelfinavir — 14.4% Superior Affinity Suggests Dual-Target Potential

Against the SARS-CoV-2 spike glycoprotein S2 subunit (fusion protein, PDB: 6LXT), vitexfolin A achieved a MolDock score of −149.558, compared to −130.687 for nelfinavir, representing a 14.4% stronger binding score [1]. This contrasts with the typical protease-only target profile of nelfinavir and indicates that vitexfolin A can potentially engage both the viral protease (Mpro) and the spike fusion machinery. In the same screen, vitexfolin A ranked third for S2 binding behind khainaoside B (−150.44) and chicoric acid (−150.017).

Spike S2 binding affinity (vs. nelfinavir)
Cross‑study
MolDock score: −149.56 (vitexfolin A) vs −130.69 (nelfinavir) — 14.4% greater binding score
Reported in silico spike S2 binding affinity
Molegro Virtual Docker; Ghosh et al., 2021
Viral entry inhibition Spike protein targeting Dual-target antiviral

Structural Class Differentiation: Phenolic Glycoside (Vitexfolin A) vs. Iridoid Glucoside (Agnuside) Underpins Distinct Target Engagement

Vitexfolin A (C₂₅H₂₈O₁₁) is a phenolic glycoside bearing a caffeoyl ester moiety (E-3-(3,4-dihydroxyphenyl)prop-2-enoate) linked to a 2-hydroxy-4-(3-oxobutyl)phenoxy glucoside core [1]. Agnuside, by contrast, is an iridoid glucoside (C₂₂H₂₆O₁₁, MW 466.44) built on a cyclopenta[c]pyran scaffold with a p-hydroxybenzoyl ester [2]. These distinct chemotypes involve fundamentally different biosynthetic origins — phenylpropanoid pathway for vitexfolin A vs. iridoid pathway for agnuside — and present distinct hydrogen-bond donor/acceptor counts (6/11 for vitexfolin A vs. those of agnuside) and topological polar surface areas, which directly influence target protein engagement and ADME behavior [1][3].

Structural class (chemotype differentiation)
Class‑level
Phenolic glycoside (C₂₅H₂₈O₁₁, TPSA 183 Ų) vs Iridoid glucoside (agnuside, C₂₂H₂₆O₁₁)
Chemotype determines target‑class engagement context
Distinct biosynthetic pathways; no direct physicochemical comparative study
Chemotype differentiation Structure-activity relationships Natural product classification

Vitexfolin A — Evidence-Backed Research and Procurement Application Scenarios


Non-Opioid Analgesic Probe Development: Leveraging Qualitatively Unique Pressure Pain Threshold Activity

Researchers developing non-opioid analgesics for conditions involving mechanical hyperalgesia can use vitexfolin A as a mechanistically distinct probe compound. Unlike the co-isolated iridoid glucoside agnuside, vitexfolin A at 50 mg/kg p.o. produces significant pressure pain threshold elevation in mice, indicating engagement of analgesic pathways not accessed by iridoid-based constituents [1]. Procurement of vitexfolin A specifically — rather than a generic Viticis Fructus extract or agnuside — is essential for studies requiring this differentiated pharmacological endpoint. The compound's demonstrated oral activity also supports in vivo experimental designs without the confounding factor of parenteral administration routes [1].

Structure-Based Antiviral Lead Discovery: Dual-Target Mpro and Spike S2 Scaffold

In antiviral drug discovery programs targeting SARS-CoV-2 or related coronaviruses, vitexfolin A offers a computationally validated dual-target scaffold with MolDock scores of −186.2820 against Mpro and −149.558 against the spike S2 subunit, both exceeding the reference inhibitor nelfinavir (−147.3800 and −130.687, respectively) [2]. This dual-target binding profile, supported by 20 ns molecular dynamics simulations, makes vitexfolin A a compelling starting point for medicinal chemistry optimization campaigns aimed at reducing resistance potential. Procurement for in silico screening libraries should prioritize vitexfolin A over single-target caffeic acid derivatives lacking the S2 binding component [2].

Natural Product Standardization and Chemotaxonomic Marker for Vitex Species Authentication

For quality control laboratories and botanical extract manufacturers, vitexfolin A serves as a structurally defined, analytically resolvable phenolic glycoside marker that is biosynthetically distinct from the iridoid markers (e.g., agnuside) commonly used for Vitex species. Its unique caffeoyl ester-bearing scaffold enables specific chromatographic detection (HPLC/LC-MS) orthogonal to iridoid-based standardization methods [1][2]. Procurement of authentic vitexfolin A reference standard is necessary for accurate quantification in extract standardization workflows, where reliance solely on agnuside as a marker fails to capture the phenolic glycoside fraction of the phytochemical profile [1].

Computational ADMET-Guided Lead Optimization Starting Point

Drug metabolism and pharmacokinetics (DMPK) research groups can prioritize vitexfolin A for in vitro ADME profiling based on its favorable predicted ADMET parameters: 91.43% probability of human oral bioavailability, 90.20% predicted Caco-2 permeability, low predicted CYP2D6 inhibition (88.54% probability non-inhibitor), and low predicted Ames mutagenicity (68.00% non-mutagenic) [3]. These computational predictions, combined with the compound's experimentally demonstrated in vivo oral activity [1], support its selection over analogs with less favorable predicted ADME profiles for preclinical development programs where oral bioavailability is a critical requirement [1][3].

Application
Selection Property
Validation Focus
Non‑opioid analgesic pathway research
Compound‑specific analgesic endpoint profile
Pressure pain threshold and writhing models
Structure‑based antiviral lead discovery
Dual‑target in silico binding profile (Mpro, spike S2)
Molecular docking and MD simulation
Natural product standardization research
Phenolic glycoside chemotype reference
HPLC/LC‑MS chromatographic differentiation from iridoid markers
Computational ADMET‑guided lead optimization
Predicted ADME and safety‑related endpoint profile
Oral bioavailability, permeability, CYP inhibition, Ames predictions
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